Product packaging for 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol(Cat. No.:CAS No. 104-08-5)

2-(2-Iodoethyl)-1,3-dioxolane-4-methanol

Cat. No.: B089622
CAS No.: 104-08-5
M. Wt: 258.05 g/mol
InChI Key: YPSNTKGTKXXRGU-UHFFFAOYSA-N
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Description

2-(2-Iodoethyl)-1,3-dioxolane-4-methanol (CAS 104-08-5) is a chemical compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol . This organoiodine compound serves as a versatile building block in organic synthesis, particularly valuable for introducing functionalized side chains into target molecules. The iodine atom on the iodoethyl side chain is an excellent leaving group, making this compound highly reactive in substitution reactions, including nucleophilic substitutions and radical reactions commonly performed with 1,3-dioxolane derivatives . The dioxolane ring protects a carbonyl group, which can be later deprotected to reveal an aldehyde or ketone, while the methanol group provides a site for further functionalization . This combination of features makes it a valuable intermediate for researchers developing novel compounds in areas such as pharmaceutical chemistry and materials science. The compound is a liquid with a high boiling point of approximately 303.8°C at 760 mmHg and a density of about 1.77 g/cm³ . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11IO3 B089622 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol CAS No. 104-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-iodoethyl)-1,3-dioxolan-4-yl]methanol
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InChI

InChI=1S/C6H11IO3/c7-2-1-6-9-4-5(3-8)10-6/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSNTKGTKXXRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CCI)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6023151
Record name Iodinated Glycerol A
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Molecular Weight

258.05 g/mol
Source PubChem
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CAS No.

104-08-5, 64585-60-0
Record name 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol
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Record name 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol
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Record name Iodinated glycerol
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Record name 2-(2-iodoethyl)-1,3-dioxolane-4-methanol
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Record name 2-(2-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL
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Chemical Reactivity and Transformation Pathways of 2 2 Iodoethyl 1,3 Dioxolane 4 Methanol

Reactivity of the Iodoethyl Group: Nucleophilic Substitution and Elimination Reactions

The iodoethyl group is the most reactive site on the molecule for nucleophilic attack due to the carbon-iodine bond's polarity and the fact that iodide is an excellent leaving group. This feature allows for a variety of nucleophilic substitution reactions. ucsb.edusavemyexams.com

Nucleophilic Substitution: The partial positive charge on the carbon atom bonded to the iodine makes it susceptible to attack by a wide range of nucleophiles. savemyexams.com This is a classic S(_N)2 reaction pathway. Common nucleophiles that can displace the iodide ion include:

Hydroxides: Reaction with aqueous alkali, such as sodium hydroxide, will yield the corresponding alcohol, 2-(2-hydroxyethyl)-1,3-dioxolane-4-methanol. savemyexams.com

Alkoxides: Using alkoxides (RO) as nucleophiles leads to the formation of ethers.

Cyanides: Treatment with potassium cyanide, typically in an ethanolic solution, results in the formation of a nitrile, extending the carbon chain by one. savemyexams.com

Amines: Ammonia and primary or secondary amines can be used to introduce amino groups, leading to the formation of primary, secondary, or tertiary amines, respectively.

The general scheme for these reactions is as follows:

R-CH(_2)CH(_2)-I + Nu(^-) → R-CH(_2)CH(_2)-Nu + I(^-) (where R = 1,3-dioxolane-4-methanol (B150769) and Nu = nucleophile)

Elimination Reactions: Under the influence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of 2-vinyl-1,3-dioxolane-4-methanol. This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the iodide, with the simultaneous departure of the iodide ion.

Reaction TypeReagent/ConditionsProduct Functional Group
SubstitutionAqueous NaOHAlcohol
SubstitutionKCN in ethanolNitrile
SubstitutionNH(_3)Primary Amine
EliminationStrong, bulky baseAlkene

Transformations Involving the 4-Methanol Hydroxyl Group: Esterification, Etherification, and Selective Oxidation

The primary hydroxyl group at the 4-position of the dioxolane ring is a versatile site for various transformations, including the formation of esters and ethers, and can be selectively oxidized. nih.gov

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically under acidic catalysis or in the presence of a base. For instance, reacting the compound with a fatty acid under acidic conditions, using a catalyst like p-toluenesulfonic acid (PTSA), can yield the corresponding fatty acid ester. nih.gov Research on the analogous compound, solketal, has shown that such esterifications can proceed with high selectivity and yield, without causing the dioxolane ring to open, even under acidic conditions. nih.gov

Etherification: Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Selective Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org

To Aldehyde: Selective oxidation to the aldehyde can be accomplished using mild oxidizing agents in non-aqueous media, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane. organicchemistrytutor.com These conditions prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com

To Carboxylic Acid: Stronger oxidizing agents, or oxidations performed in aqueous conditions, will typically lead to the formation of the corresponding carboxylic acid. libretexts.orgresearchgate.net Reagents like potassium permanganate (B83412) or the use of certain biocatalysts can achieve this transformation. mdpi.com The selective oxidation of a specific hydroxyl group in a polyol molecule is a key strategy in organic synthesis, often achievable by leveraging the different reactivities of primary versus secondary alcohols or by using specific catalyst systems. nih.gov

TransformationReagent ExampleProduct Functional Group
EsterificationCarboxylic Acid, PTSAEster
Etherification1. NaH, 2. Alkyl HalideEther
Selective OxidationPCC, CH(_2)Cl(_2)Aldehyde
OxidationKMnO(_4)Carboxylic Acid

Dioxolane Ring Stability and Ring-Opening Reactions under Various Catalytic and Non-Catalytic Conditions

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), and its stability is highly dependent on the pH of the medium.

Stability: The dioxolane ring is generally stable under neutral and basic conditions, making it a suitable protecting group for diols in many synthetic applications. organic-chemistry.org This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule, such as the iodoethyl and hydroxyl groups, without affecting the ring structure.

Ring-Opening Reactions: The acetal linkage is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the dioxolane ring will undergo hydrolysis to yield the parent glycerol (B35011) derivative and the corresponding aldehyde or ketone from which it was formed. organic-chemistry.orgnih.gov This reaction is reversible, and the equilibrium can be controlled by the addition or removal of water. upnyk.ac.id The generally accepted mechanism involves protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized carbocation, which is then attacked by water.

Cationic Ring-Opening Polymerization (CROP): In the absence of water but in the presence of a cationic initiator (like a strong protonic acid), 1,3-dioxolane and its derivatives can undergo ring-opening polymerization to form polyacetals. researchgate.net Studies on 1,3-dioxolane itself show that this process can be prone to the formation of cyclic oligomers as side products. researchgate.net The presence of a substituent at the 4-position, as in the title compound, generally results in slower polymerization rates compared to the unsubstituted parent ring. researchgate.net

ConditionOutcome
Neutral / BasicRing is stable
Aqueous AcidHydrolysis (Ring-opening)
Anhydrous Acid / Cationic InitiatorRing-Opening Polymerization

Intramolecular Cyclization and Rearrangement Pathways Involving the Iodoethyl and Hydroxyl Functionalities

The presence of both a nucleophilic hydroxyl group and an electrophilic iodoethyl group within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

The most probable pathway is an intramolecular Williamson ether synthesis . This reaction would proceed under basic conditions. A base, such as sodium hydride (NaH), would first deprotonate the primary hydroxyl group to form a more nucleophilic alkoxide. This alkoxide can then attack the carbon atom bearing the iodine via an intramolecular S(_N)2 reaction, displacing the iodide and forming a new cyclic ether.

This cyclization would result in the formation of a fused bicyclic ether system. The feasibility and rate of such intramolecular cyclizations are dependent on the chain length connecting the nucleophile and the leaving group, with the formation of 5- and 6-membered rings being kinetically and thermodynamically favored. Detailed stereochemical analysis would be required to predict the exact structure of the resulting bicyclic product. Such intramolecular cyclizations are a powerful tool in organic synthesis for constructing complex polycyclic ether frameworks. researchgate.netnih.gov

Metal-Mediated and Organocatalytic Reactions for Diversification of the Compound

The distinct functional groups of 2-(2-iodoethyl)-1,3-dioxolane-4-methanol also make it a suitable substrate for a variety of modern catalytic reactions, enabling significant structural diversification.

Metal-Mediated Reactions: The iodoethyl group is particularly amenable to transition metal-catalyzed cross-coupling reactions. Alkyl iodides are effective electrophiles in these transformations.

Palladium-Catalyzed Coupling: Palladium catalysts are widely used to form new carbon-carbon bonds. For example, in a Sonogashira-type coupling, the iodoethyl group could be coupled with a terminal alkyne. nih.gov Similarly, Suzuki or Stille couplings could potentially be used to introduce aryl or vinyl groups, although cross-coupling with sp-hybridized carbons can be more challenging than with sp carbons.

Organocatalytic Reactions: Organocatalysis, the use of small organic molecules as catalysts, offers mild and environmentally benign alternatives to metal-based catalysts.

Activation of the Hydroxyl Group: The primary alcohol can be activated by various organocatalysts. For instance, organocatalytic esterification can be achieved using sulfur(IV)-based catalysts. rsc.org

Reactions at the Iodoethyl Group: While less common, recent advances have shown that alkyl halides can participate in organocatalyzed reactions. For example, visible-light-driven organocatalysis can generate alkyl radicals from alkyl iodides, which can then participate in various bond-forming reactions. nih.gov Additionally, N-heterocyclic carbenes (NHCs) have been shown to catalyze the alkylation of aldehydes with alkyl iodides.

These catalytic methods provide powerful tools for modifying this compound, allowing for the introduction of a wide range of new functional groups and the construction of complex molecular architectures.

Stereochemical Aspects and Asymmetric Synthesis of 2 2 Iodoethyl 1,3 Dioxolane 4 Methanol Derivatives

Stereochemical Descriptors and Chiral Features of the 1,3-Dioxolane-4-methanol (B150769) Scaffold

The 1,3-dioxolane-4-methanol scaffold possesses inherent chirality, primarily centered at the C4 position of the dioxolane ring, which is attached to the hydroxymethyl group. The presence of substituents at the C2 position, as in the case of the 2-(2-iodoethyl) group, introduces a second stereocenter. This gives rise to the possibility of multiple stereoisomers.

The stereochemistry of 2,4-disubstituted 1,3-dioxolanes is defined by the relative orientation of the substituents, leading to cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The absolute configuration of the stereocenters is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning (R) or (S) descriptors to each chiral carbon.

For 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol, the two stereogenic centers are at C2 and C4. The four possible stereoisomers are therefore:

(2R, 4R)-2-(2-Iodoethyl)-1,3-dioxolane-4-methanol

(2S, 4S)-2-(2-Iodoethyl)-1,3-dioxolane-4-methanol

(2R, 4S)-2-(2-Iodoethyl)-1,3-dioxolane-4-methanol

(2S, 4R)-2-(2-Iodoethyl)-1,3-dioxolane-4-methanol

The (2R, 4R) and (2S, 4S) isomers constitute one enantiomeric pair (the trans isomers), while the (2R, 4S) and (2S, 4R) isomers form the other enantiomeric pair (the cis isomers). The inherent chirality of this scaffold, derived from readily available chiral precursors like glycerol (B35011), makes it a valuable component of the "chiral pool" for asymmetric synthesis.

Stereoisomers of this compound
StereoisomerConfiguration at C2Configuration at C4Diastereomeric Relationship
(2R, 4R)RRtrans
(2S, 4S)SS
(2R, 4S)RScis
(2S, 4R)SR

Enantioselective and Diastereoselective Synthesis of Substituted Dioxolanes

The controlled synthesis of specific stereoisomers of substituted dioxolanes is a key challenge in organic chemistry. Various enantioselective and diastereoselective strategies have been developed to address this, often employing chiral catalysts or starting from enantiomerically pure precursors.

Enantioselective Synthesis:

One common approach to enantiomerically pure 1,3-dioxolanes involves the use of chiral catalysts. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully employed in the asymmetric formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes to produce 1,3-dioxolanes with high enantioselectivity. mdpi.com While this method has not been specifically reported for the synthesis of this compound, the underlying principle of organocatalytic asymmetric cycloaddition could be adapted for this purpose.

Another strategy involves the kinetic resolution of racemic dioxolane derivatives, although this is generally less efficient than direct asymmetric synthesis.

Diastereoselective Synthesis:

Diastereoselective synthesis of 2,4-disubstituted 1,3-dioxolanes can be achieved through various methods that control the relative stereochemistry of the two substituents. The formation of the dioxolane ring from a chiral 1,2-diol and an aldehyde often proceeds with a degree of diastereoselectivity, influenced by steric and electronic factors of both reactants and the reaction conditions.

For example, the reaction of a chiral diol with an aldehyde can be directed to favor either the cis or trans product by careful choice of catalyst and reaction conditions. Lewis acids are commonly used to catalyze these reactions, and their coordination to the reactants can influence the transition state geometry, thereby dictating the diastereomeric outcome. google.com

Strategies for Asymmetric Synthesis of Substituted Dioxolanes
StrategyDescriptionKey Features
Organocatalytic Asymmetric CycloadditionUse of chiral organocatalysts (e.g., cinchona alkaloids) to catalyze the formation of the dioxolane ring from achiral precursors. mdpi.comHigh enantioselectivity, metal-free conditions.
Chiral Pool SynthesisStarting from readily available enantiopure precursors such as (R)- or (S)-glycerol derivatives.Predictable absolute stereochemistry at C4.
Diastereoselective AcetalizationReaction of a chiral diol with an aldehyde under conditions that favor the formation of one diastereomer over the other. google.comControl over relative stereochemistry (cis vs. trans).

Utilization of this compound as a Chiral Building Block in Asymmetric Synthesis

Chiral 1,3-dioxolane (B20135) derivatives are valuable building blocks, or synthons, in asymmetric synthesis. The protected diol functionality and the presence of reactive handles allow for a wide range of chemical transformations. In the case of this compound, the primary alcohol at C4 and the iodo group on the C2 side chain are key sites for further synthetic elaboration.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The iodoethyl group is particularly useful for introducing molecular complexity through carbon-carbon bond-forming reactions. The carbon-iodine bond can participate in various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the attachment of a wide array of substituents. Furthermore, the iodine atom can be replaced by other functional groups via nucleophilic substitution reactions.

The utility of chiral 1,3-dioxolan-4-ones, which are structurally related to the target molecule, has been well-established in asymmetric synthesis. nih.gov These compounds, derived from α-hydroxy acids, undergo highly diastereoselective alkylation reactions. nih.gov By analogy, chiral this compound can serve as a versatile scaffold for the construction of complex chiral molecules. The stereocenters at C2 and C4 can direct the stereochemical outcome of subsequent reactions on the side chains, a concept known as substrate-controlled synthesis.

Conformational Analysis and Stereoelectronic Effects Governing Dioxolane Ring Geometry

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The preferred conformation is influenced by the nature and position of the substituents on the ring. The study of these conformational preferences is crucial for understanding the reactivity and stereochemical behavior of dioxolane derivatives.

Stereoelectronic effects, which describe the influence of orbital interactions on the conformation and reactivity of molecules, play a significant role in determining the geometry of the 1,3-dioxolane ring. wikipedia.org One of the most important stereoelectronic interactions in dioxolanes is the anomeric effect. This effect generally describes the preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, which allows for a stabilizing interaction between a lone pair of electrons on an adjacent oxygen atom and the antibonding orbital of the C-substituent bond (n -> σ*).

The interplay between steric hindrance and stereoelectronic effects will determine the dominant conformation of the molecule, which in turn will influence its reactivity. For example, the accessibility of the different faces of the molecule to reagents will be dependent on the ring's conformation, which can have a profound impact on the stereochemical outcome of reactions.

Research Applications in Advanced Organic Synthesis

Application as a Strategic Protecting Group in Multistep Organic Synthesis

The 1,3-dioxolane (B20135) ring is a widely utilized protecting group for aldehydes and ketones, as well as for 1,2-diols. chemsynthesis.com In the context of 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol, the dioxolane protects a glycerol-derived diol. This protection strategy is crucial in multistep syntheses where the diol's reactivity needs to be masked while other transformations are carried out on the iodoethyl or methanol (B129727) functionalities.

The stability of the dioxolane ring to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, makes it a robust protecting group. organic-chemistry.org Deprotection is typically achieved under acidic aqueous conditions, regenerating the diol. This orthogonality allows for selective manipulation of different functional groups within a complex molecule. For instance, the iodoethyl group could undergo a substitution reaction without affecting the protected diol.

Precursor for the Construction of Complex Heterocyclic Systems and Intermediates for Natural Product Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic iodoethyl group, makes it an ideal precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization, after modification of one of the functional groups, could lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles.

Furthermore, the reactive iodide is a key feature for introducing the dioxolane-containing fragment into larger molecules, which are often intermediates in the total synthesis of natural products. The carbon-iodine bond can participate in various carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Sonogashira couplings, after appropriate conversion to an organometallic species. This would allow for the incorporation of the protected triol synthon into complex molecular architectures.

Development of Chiral Intermediates for Catalysis and Ligand Design Research

The 4-position of the 1,3-dioxolane ring in this compound is a stereocenter. If the synthesis of this compound starts from a chiral source of glycerol (B35011), such as (R)- or (S)-solketal, then an enantiomerically pure building block can be obtained. chemimpex.comontosight.ai Such chiral intermediates are highly valuable in the development of ligands for asymmetric catalysis.

The primary alcohol and the iodoethyl group can be further elaborated to introduce phosphine, amine, or other coordinating groups. The resulting chiral ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The rigid dioxolane backbone can provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in the catalyzed reactions.

Role in the Synthesis of Diverse Functional Molecules for Materials Science and Chemical Biology Research

The functional groups of this compound also lend themselves to the synthesis of molecules for materials science and chemical biology. The primary alcohol can be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing for the incorporation of this functional unit into polymers. The resulting polymers would possess pendant iodoethyl groups that could be used for post-polymerization modification, leading to materials with tailored properties. ontosight.ai

In the realm of chemical biology, the iodoethyl group can serve as a reactive probe for labeling biomolecules. For instance, it can react with cysteine residues in proteins. The dioxolane and alcohol functionalities could be further modified with reporter groups like fluorophores or affinity tags to create sophisticated chemical probes for studying biological processes.

Advanced Analytical and Spectroscopic Characterization of 2 2 Iodoethyl 1,3 Dioxolane 4 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques would be employed to confirm its constitution and stereochemistry.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The presence of the chiral center at C4 of the dioxolane ring makes the two protons on C5 diastereotopic, meaning they are chemically non-equivalent and would be expected to appear as distinct signals, each likely a doublet of doublets.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OH 1.5-3.0 broad singlet (br s) -
-CH₂-I 3.20 - 3.30 triplet (t) 6.5 - 7.5
-CH₂-CH₂I 2.10 - 2.25 triplet (t) 6.5 - 7.5
H2 (acetal) 4.80 - 5.00 triplet (t) 4.5 - 5.5
H4 4.15 - 4.30 multiplet (m) -
H5a, H5b 3.80 - 4.10 doublet of doublets (dd) Geminal: 8-10; Vicinal: 5-7
-CH₂OH 3.50 - 3.70 multiplet (m) -

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₂-I 5 - 10
-CH₂-CH₂I 35 - 40
C2 (acetal) 100 - 105
C4 75 - 80
C5 65 - 70
-CH₂OH 62 - 68

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals and confirm the connectivity of the atoms.

COSY would show correlations between coupled protons, for instance, between the -CH₂-I and -CH₂-CH₂I groups, and among the protons of the dioxolane ring.

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, establishing the connection between the iodoethyl side chain and the C2 position of the dioxolane ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion, which allows for the calculation of the exact molecular formula (C₆H₁₁IO₃). The large atomic mass and monoisotopic nature of iodine (¹²⁷I) would make the molecular ion peak readily identifiable.

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be weak or absent due to the instability of the molecule under EI conditions. libretexts.org The fragmentation of iodoalkanes is often characterized by the facile cleavage of the C-I bond. docbrown.info

Predicted Fragmentation Patterns

m/z Possible Fragment Ion Notes
272 [C₆H₁₁IO₃]⁺ Molecular ion (M⁺)
145 [M - I]⁺ Loss of an iodine radical, often a prominent peak.
127 [I]⁺ Iodine cation, a characteristic peak for iodine-containing compounds. docbrown.info
103 [C₄H₇O₃]⁺ Fragment corresponding to the dioxolane-4-methanol ring after cleavage of the C2-side chain bond.
73 [C₃H₅O₂]⁺ Further fragmentation of the dioxolane ring.

Note: These are predicted fragmentation patterns. Actual results can be influenced by the ionization method and energy.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most prominent would be a broad and intense band for the O-H stretch of the alcohol group, a result of intermolecular hydrogen bonding. libretexts.orgorgchemboulder.comlibretexts.org The C-O stretches from the alcohol and the dioxolane ether linkages would also be significant. researchgate.net

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600 - 3200 (broad) O-H stretch Alcohol (-OH)
2960 - 2850 C-H stretch Aliphatic (CH, CH₂)
1150 - 1050 C-O stretch Acetal (B89532)/Ether (O-C-O)
1050 - 1000 C-O stretch Primary Alcohol
~500 C-I stretch Iodoalkane

Note: These are predicted absorption ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems and electronic transitions. Since this compound lacks any significant chromophores or a conjugated π-system, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). A weak absorption or an end-absorption tail might be observed at shorter wavelengths (<220 nm) due to n→σ* transitions of the oxygen and iodine lone pairs.

Chromatographic Techniques for Purity Assessment, Separation, and Enantiomeric Excess Determination (e.g., HPLC, GC, Chiral Chromatography)

Chromatographic techniques are fundamental for separating components of a mixture, assessing purity, and determining the stereochemical composition.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purity assessment of this polar compound. waters.com Given the molecule's polarity due to the hydroxyl group and ether linkages, reversed-phase HPLC (RP-HPLC) with a C18 column would likely be effective. A mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient would be used for elution. Detection could be achieved using a refractive index detector (RID) or an evaporative light-scattering detector (ELSD), as the compound lacks a strong UV chromophore.

Gas Chromatography (GC) could also be used for purity analysis, potentially after derivatization of the polar hydroxyl group to increase volatility. A polar stationary phase would be appropriate for separating the analyte from any non-polar impurities.

Chiral Chromatography would be essential for separating the enantiomers of this compound, which contains a stereocenter at the C4 position. Both chiral GC and chiral HPLC, using a column with a chiral stationary phase (CSP), could be employed to resolve the (R)- and (S)-enantiomers. This separation is crucial for determining the enantiomeric excess (ee) of a synthesized sample.

X-ray Crystallography for Definitive Structure Determination and Absolute Stereochemistry

X-ray Crystallography provides the most definitive structural information for a compound, including bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be grown.

If a single crystal of an enantiomerically pure sample of this compound were obtained, X-ray diffraction analysis would allow for the unambiguous determination of its three-dimensional structure. The presence of the heavy iodine atom would be advantageous for solving the phase problem and for the reliable determination of the absolute configuration (R or S) at the C4 stereocenter using anomalous dispersion. The analysis would also reveal the preferred conformation of the five-membered dioxolane ring. acs.org

Computational Chemistry and Mechanistic Studies on 2 2 Iodoethyl 1,3 Dioxolane 4 Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic properties of a molecule. For 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol, DFT calculations can predict its optimized geometry, electronic structure, and spectroscopic characteristics.

Electronic Structure and Reactivity: A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized around the electron-rich oxygen and iodine atoms, while the LUMO would likely be distributed along the C-I bond, indicating its susceptibility to nucleophilic attack at the carbon atom attached to the iodine.

These calculations also yield various global and local chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. rsc.org A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: DFT methods are routinely used to predict vibrational (FT-IR, Raman) and NMR spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable data for structural confirmation.

Table 1: Illustrative Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G*) This table presents hypothetical data for illustrative purposes, showing the typical output of quantum chemical calculations.

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -0.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.7 eV Relates to chemical reactivity and stability
Dipole Moment 2.5 D Quantifies molecular polarity
Ionization Potential 6.5 eV Energy required to remove an electron
Electron Affinity 0.8 eV Energy released upon gaining an electron

Molecular Dynamics Simulations for Conformational Analysis, Stability, and Ligand-Binding Studies

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational preferences and stability.

Conformational Analysis: The 1,3-dioxolane (B20135) ring is not planar and exists in various conformations, such as envelope and twist forms. The substituents—the iodoethyl group at the C2 position and the methanol (B129727) group at the C4 position—will have preferred spatial orientations to minimize steric hindrance. utdallas.edu MD simulations can explore the potential energy surface of this compound to identify the most stable, low-energy conformers. researchgate.net This is crucial as the molecule's reactivity and biological activity (if any) can be highly dependent on its three-dimensional shape.

Stability: MD simulations can also be used to assess the structural stability of the molecule in different environments, such as in various solvents or at different temperatures. By simulating the molecule's behavior over nanoseconds, one can observe the flexibility of the alkyl chains and the stability of the dioxolane ring.

Ligand-Binding Studies: If derivatives of this compound were to be investigated as potential ligands for biological targets (e.g., enzymes or receptors), MD simulations would be indispensable. These simulations can model the process of the ligand binding to the protein's active site, helping to predict the binding affinity and identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex.

Mechanistic Elucidation of Key Organic Transformations and Stereoselectivity Pathways

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several key transformations could be investigated.

Hydrolysis: As a cyclic acetal (B89532), the 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, which would cleave the ring to form glycerol (B35011) and 3-iodopropanal. Computational studies can map out the entire reaction pathway, starting from the initial protonation of a ring oxygen atom, followed by the formation of a carbocation intermediate, and concluding with nucleophilic attack by water. This would clarify the rate-determining step and the influence of the iodoethyl substituent on the reaction rate.

Nucleophilic Substitution: The iodoethyl group provides a reactive site for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making iodine a good leaving group. Theoretical calculations can model the reaction with various nucleophiles to determine whether the mechanism is S(_N)1 or S(_N)2 and to predict the activation barriers, thereby explaining the reaction's feasibility and kinetics.

Stereoselectivity: The molecule contains a chiral center at the C4 position of the dioxolane ring. In reactions that form new stereocenters, computational methods can be used to predict and explain the stereochemical outcome. For instance, in the formation of dioxolanes from alkenes, computational modeling can explain why one diastereomer is formed preferentially by analyzing the energies of the diastereomeric transition states. nih.gov

Prediction of Structure-Reactivity Relationships and Design of Novel Derivatives based on Computational Data

The true power of computational chemistry lies in its predictive capabilities, which can guide the synthesis of new molecules with tailored properties. By systematically modifying the structure of this compound in silico and calculating the resulting properties, a clear structure-activity relationship (SAR) or structure-property relationship can be established. researchgate.netmdpi.com

This predictive power enables the rational design of novel derivatives. If the goal were to create a more reactive intermediate for organic synthesis, computational data could suggest modifications that lower the activation energy for a desired reaction. If the aim were to design a molecule with specific electronic properties for materials science applications, calculations could guide the introduction of functional groups that tune the HOMO-LUMO gap. rsc.org This computational pre-screening saves significant time and resources compared to a purely experimental trial-and-error approach.

Table 2: Illustrative Comparison of Calculated C-X Bond Dissociation Energy for Novel Derivatives This table presents hypothetical data for illustrative purposes to show how computational data can be used to predict structure-reactivity relationships.

Derivative Halogen (X) Calculated Bond Dissociation Energy (kcal/mol) Predicted Reactivity in Nucleophilic Substitution
Parent Compound Iodine (I) 54 Highest
Derivative 1 Bromine (Br) 68 High
Derivative 2 Chlorine (Cl) 81 Moderate
Derivative 3 Fluorine (F) 108 Low

Green Chemistry Principles Applied to the Synthesis and Application of 2 2 Iodoethyl 1,3 Dioxolane 4 Methanol

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A high atom economy signifies minimal waste generation. In the synthesis of 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol, a key transformation is the introduction of the iodine atom, likely via a halide exchange reaction such as the Finkelstein reaction. unacademy.com This reaction, where a chloro- or bromo-analogue is converted to the iodo-compound using an iodide salt (e.g., NaI), can have good atom economy, but the formation of a salt byproduct (e.g., NaCl or NaBr) prevents it from being 100% atom-economical. unacademy.com

Another critical step is the formation of the 1,3-dioxolane (B20135) ring, typically through the acetalization of a triol precursor. This condensation reaction produces water as the primary byproduct. While water is a benign byproduct, its removal is necessary to drive the reaction to completion, which can add to the process complexity.

Waste minimization strategies also extend to the reduction of solvent use and the recovery and reuse of materials. researchgate.netrsc.org For instance, optimizing inventory management of iodinated compounds in industrial settings can significantly reduce waste from expired or unused materials. nih.gov

Table 1: Comparison of Atom Economy for Different Reaction Types

Reaction Type General Equation Byproducts Atom Economy Relevance to Synthesis
Addition A + B → C None 100% Ideal for incorporating functionalities. rsc.org
Substitution (Finkelstein) R-Cl + NaI → R-I + NaCl Salt (NaCl) < 100% Common method for introducing iodine. unacademy.com

| Condensation (Acetalization) | Diol + Aldehyde → Dioxolane + H₂O | Water (H₂O) | < 100% | Key step for forming the dioxolane ring. |

Development and Implementation of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives for reactions like dioxolane synthesis includes solvent-free conditions, ionic liquids, and supercritical fluids. rsc.orggoogle.comrsc.org

Solvent-free Conditions: Conducting reactions without a solvent is the ideal green chemistry approach. A method for the solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde has been reported, demonstrating the feasibility of eliminating solvents in the synthesis of related dioxolane structures. google.com Mechanochemical methods, which use mechanical force to induce reactions, also offer a waste-minimized, solvent-free alternative for synthesizing iodinated compounds. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures (<100 °C). They are characterized by their low volatility, high thermal stability, and tunable solvent properties. dcu.ie ILs have been successfully used as catalysts and media for the synthesis of dioxanes and for the deprotection of acetals, suggesting their potential applicability in the synthesis of this compound. researchgate.netresearchgate.net Their ability to be recycled can further reduce waste. researchgate.net

Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. rsc.orglibretexts.org Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and easily removed from the product by depressurization. libretexts.orgyoutube.com The tunable properties of SCFs can enhance reaction rates and selectivity. iupac.org Various reactions, including hydrogenations and C-C bond formations, have been successfully performed in scCO₂, indicating its potential as a medium for different steps in the synthesis of the target molecule. rsc.orglibretexts.org

Application of Catalytic Methodologies for Efficient Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. rsc.orgrsc.orggoogle.comrsc.orgacs.org For the synthesis of this compound, various catalytic approaches can be envisioned.

Homogeneous and Heterogeneous Catalysis: The formation of the dioxolane ring via acetalization is typically acid-catalyzed. mdpi.com While homogeneous catalysts like p-toluenesulfonic acid are effective, they can be difficult to separate from the reaction mixture. acs.org Heterogeneous catalysts, such as ion-exchange resins or functionalized porous carbons, offer a greener alternative as they can be easily recovered and reused, simplifying product purification and minimizing waste. mdpi.comacs.orgresearchgate.net For instance, ruthenium-based molecular catalysts have been used for the conversion of diols to dioxolanes. nih.govd-nb.info

Biocatalysis: Enzymes and whole-cell microorganisms are highly efficient and selective catalysts that operate under mild, aqueous conditions (ambient temperature and pressure). taylorfrancis.comresearchgate.net Biocatalysis is particularly valuable for synthesizing chiral molecules, a key consideration for many pharmaceutical intermediates. taylorfrancis.comresearchgate.netjocpr.com In the context of dioxolane synthesis, enzymes can be used to produce chiral diol precursors with high enantiomeric purity. nih.govjocpr.com Chemoenzymatic cascades, which combine biocatalytic and chemical steps in one pot, can further streamline synthesis and reduce the need for intermediate purification steps. nih.govd-nb.info

Table 2: Catalytic Approaches for Dioxolane Synthesis

Catalyst Type Example Advantages Disadvantages
Homogeneous Acid p-Toluenesulfonic acid High activity Difficult to separate and reuse. acs.org
Heterogeneous Acid Ion-exchange resin, Porous carbon Easy separation and reuse, reduced waste. acs.orgresearchgate.net May have lower activity than homogeneous counterparts.
Homogeneous Metal Ruthenium complex High efficiency and selectivity. d-nb.info Metal contamination, cost.

| Biocatalyst | Enzymes (e.g., oxidoreductase) | High stereoselectivity, mild conditions, biodegradable. nih.govjocpr.com | Limited substrate scope, potential for inhibition. unimi.it |

Energy Efficiency Considerations and Process Optimization at Ambient Conditions

Reducing energy consumption is a key goal of green chemistry. This can be achieved by designing synthetic routes that operate at or near ambient temperature and pressure, and by optimizing processes to minimize heating, cooling, and separation energy requirements. google.comacs.org

The use of highly active catalysts, including biocatalysts, is a primary strategy for lowering the energy barrier of reactions, allowing them to proceed under milder conditions. taylorfrancis.comresearchgate.net Enzyme-catalyzed reactions, for example, typically occur at room temperature, eliminating the need for energy-intensive heating or cooling. taylorfrancis.com

Design for Degradation and Reduced Environmental Persistence of Related Compounds

A crucial aspect of green chemistry is designing molecules that, after their intended use, will degrade into harmless substances and not persist in the environment. rsc.orggoogle.comacs.org The environmental fate of this compound would be influenced by both the dioxolane ring and the iodinated side chain.

The 1,3-dioxolane ring is found in various industrial chemicals, and its biodegradation has been studied. Some microorganisms are capable of utilizing 1,4-dioxane (B91453), a related cyclic ether, as a sole carbon and energy source, though often slowly. nih.govnih.gov The biodegradation of 1,4-dioxane can be inhibited by the presence of other structurally similar compounds. mdpi.com The degradation pathway for 1,4-dioxane by some fungi involves its conversion to ethylene (B1197577) glycol. nih.gov However, the persistence of some dioxolane-based compounds in groundwater highlights the need for careful environmental assessment. researchgate.net

Iodinated organic compounds (IOCs) can form during water treatment and may exhibit greater toxicity than their chlorinated or brominated counterparts. nih.gov The carbon-iodine bond is relatively weak, which can sometimes lead to faster degradation compared to other halogenated compounds. However, the environmental fate of IOCs is complex; they can be formed biotically in halide-rich wastewater and can persist in soil and aquatic environments. nih.govresearchgate.netacs.orgacs.org Designing molecules with features that promote microbial degradation, such as avoiding extensive branching or including functional groups that are susceptible to enzymatic attack, is a key strategy for reducing environmental persistence.

Future Research Directions

Exploration of Novel and Highly Stereoselective Synthetic Pathways

The development of efficient and stereocontrolled methods for synthesizing 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol is of paramount importance. While acetalization reactions are commonly used to form the 1,3-dioxolane (B20135) ring, future research should focus on pathways that establish the desired stereochemistry with high fidelity. wikipedia.orgacs.org

One promising approach involves the use of chemoenzymatic cascades. Biocatalysis, known for its high selectivity under mild conditions, could be employed to create chiral diol precursors, which are then converted into the target dioxolane. d-nb.info Research into identifying specific enzymes that can facilitate this transformation with high enantiomeric excess would be a significant advancement.

Furthermore, asymmetric catalysis using chiral metal complexes or organocatalysts could provide a direct and efficient route. nih.gov For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric cycloadditions to form cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Adapting such catalytic systems for the synthesis of this compound could yield highly enantiopure products, which are crucial for applications in pharmaceuticals and materials science.

Proposed Synthetic StrategyKey Focus AreaPotential Advantage
Chemoenzymatic SynthesisIdentification of specific enzymes for chiral diol formation.High stereoselectivity, mild reaction conditions, environmentally benign. d-nb.info
Asymmetric CatalysisDevelopment of novel chiral catalysts (metal- or organo-based).Direct synthesis, high enantiomeric excess, catalytic efficiency. nih.govorganic-chemistry.org
Chiral Pool SynthesisUtilization of readily available chiral precursors.Access to specific stereoisomers based on starting material.

Development of New Chemical Reactions Leveraging the Synergistic Reactivity of the Iodoethyl and Hydroxyl Moieties

The co-existence of an electrophilic iodoethyl group and a nucleophilic hydroxyl group within the same molecule invites the exploration of novel intramolecular reactions. This synergistic reactivity could be harnessed to construct complex heterocyclic systems that would otherwise be difficult to synthesize.

A primary research direction is the investigation of intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the iodide via an intramolecular Williamson ether synthesis. This could lead to the formation of novel fused or spirocyclic ether systems, depending on the reaction conditions and the conformation of the dioxolane ring. The study of different bases, solvents, and temperature profiles will be critical to control the regioselectivity and stereoselectivity of these cyclizations.

Tandem reactions that sequentially engage both functional groups also represent a promising area. For example, an initial reaction at the hydroxyl group could trigger a subsequent transformation involving the iodoethyl moiety, or vice versa. Designing multi-step, one-pot sequences based on this principle would enhance synthetic efficiency and allow for the rapid assembly of molecular complexity.

Integration with Advanced Synthetic Methodologies, such as Flow Chemistry and Automated Synthesis

To enhance the efficiency, safety, and reproducibility of reactions involving this compound, future work should focus on integrating its synthesis and subsequent transformations with advanced methodologies.

Flow chemistry offers significant advantages over traditional batch processing. researchgate.net Performing reactions under continuous flow conditions allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. researchgate.netunimi.it The synthesis of the target compound and its derivatization could be adapted to multi-step continuous-flow systems, enabling a seamless transition from one reaction to another without intermediate workup and purification. unimi.it

Automated synthesis platforms represent another frontier. nih.gov These systems, which can range from robotic liquid handlers to cartridge-based synthesizers, enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netyoutube.com By automating the synthesis and reactions of this compound, researchers could significantly accelerate the discovery of optimal synthetic protocols and new derivatives with desired properties. chemrxiv.org

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

A deeper understanding of the reaction kinetics, mechanisms, and pathways is essential for optimizing the synthesis and application of this compound. Advanced in-situ spectroscopic techniques are powerful tools for achieving this goal by providing real-time information about the chemical process as it occurs. mt.comspectroscopyonline.com

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can continuously monitor the concentration changes of reactants, intermediates, and products. mt.com This allows for the precise determination of reaction initiation, conversion rates, and endpoints without the need for offline sampling. mt.com For instance, ReactIR, an in-situ FTIR technology, is an invaluable tool for measuring and understanding reaction progression. mt.com Similarly, real-time Nuclear Magnetic Resonance (NMR) spectroscopy has proven effective for monitoring reactions involving iodine-containing compounds, even within a continuous flow setup. acs.org The application of these techniques would provide critical data to elucidate complex reaction mechanisms and facilitate rapid process optimization.

In-situ TechniqueInformation GainedApplication Benefit
FTIR/Raman SpectroscopyReal-time concentration tracking of key species, endpoint determination. mt.comRapid optimization, improved process control, enhanced safety. mt.com
NMR SpectroscopyStructural elucidation of transient intermediates, kinetic profiling. acs.orgDetailed mechanistic insight, verification of reaction pathways.
Cyclic VoltammetryMonitoring of electrochemical reactions, such as iodination. nih.govControl over electrochemical synthesis and modification. nih.gov

Further Computational Modeling to Guide Experimental Design and Predict Novel Reactivity

Computational chemistry provides a powerful predictive tool that can complement and guide experimental work. Future research should leverage computational modeling to explore the synthesis and reactivity of this compound.

Kinetic modeling and quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms in detail. acs.orgresearchgate.net These models can predict the geometries of transition states, calculate reaction energy barriers, and help to understand the factors controlling stereoselectivity in synthetic pathways. For example, modeling the intramolecular cyclization reactions proposed in section 9.2 could predict the most favorable ring size and stereochemical outcome, thereby guiding the design of experiments.

Furthermore, computational screening can be used to predict novel reactivity. By simulating the interaction of the target molecule with various reagents and catalysts, it may be possible to identify new, unexpected transformations. This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources while accelerating the discovery of new chemical applications for this compound.

Q & A

[Basic] What synthetic methodologies are documented for 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol, and how is reaction efficiency quantified?

The compound can be synthesized via acid-catalyzed protection of diol intermediates. For example, (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol reacts with dimethoxypropane in the presence of NEt₃ to form a dioxolane derivative with 99% yield . Efficiency is validated using 1H/13C NMR (e.g., δ 3.7–4.3 ppm for dioxolane protons), FT-IR (C-O stretching at ~1100 cm⁻¹), and high-resolution mass spectrometry (e.g., exact mass: 506.9318 Da) .

[Basic] What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., iodophenyl substituents, dioxolane ring) and carbon backbone .
  • FT-IR : Confirms functional groups like hydroxyl (-OH) and ether (C-O) .
  • Mass Spectrometry : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

[Advanced] How can researchers optimize reaction conditions to maximize yield and minimize byproducts?

  • Factorial Design of Experiments (DoE) : Systematically varies parameters (temperature, catalyst loading, solvent) to identify optimal conditions .
  • Process Control Tools : Real-time monitoring via in-situ IR or Raman spectroscopy detects intermediate formation .
  • Computational Screening : Quantum mechanical calculations predict favorable reaction pathways, reducing trial-and-error approaches .

[Advanced] What computational strategies elucidate reaction mechanisms involving this compound?

  • Reaction Path Search : Quantum chemistry software (e.g., Gaussian, ORCA) models transition states and intermediates .
  • Machine Learning : Trains models on existing kinetic data to predict regioselectivity in iodination or ring-opening reactions .
  • Molecular Dynamics : Simulates solvent effects on reaction trajectories .

[Advanced] How should contradictory spectral data or unexpected reaction outcomes be resolved?

  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and tandem MS to confirm ambiguous peaks .
  • Theoretical Alignment : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
  • Statistical Outlier Analysis : Identify anomalous data points using regression models or principal component analysis (PCA) .

[Advanced] What methodologies assess the compound’s stability under varying conditions (pH, temperature)?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • Kinetic Studies : Track hydrolysis rates in acidic/basic media using UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Measures thermal decomposition thresholds .

[Advanced] How can this compound serve as a chiral ligand or auxiliary in asymmetric catalysis?

  • Coordination Chemistry : Test metal-binding affinity (e.g., Pd, Rh) via titration calorimetry (ITC) .
  • Enantioselective Catalysis : Evaluate enantiomeric excess (ee) in model reactions (e.g., hydrogenation) using chiral HPLC .
  • Crystallographic Studies : Resolve ligand-metal complex structures via X-ray diffraction to refine steric/electronic effects .

[Advanced] What strategies mitigate challenges in scaling up synthesis from lab to pilot scale?

  • Membrane Separation : Purify intermediates using nanofiltration to remove iodine-containing byproducts .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce exothermic risks .
  • Process Simulation : COMSOL Multiphysics models fluid dynamics and reactor scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.